5,8-Methano-1,7-naphthyridine
Description
Properties
CAS No. |
178094-95-6 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.161 |
InChI |
InChI=1S/C9H6N2/c1-2-7-6-4-8(11-5-6)9(7)10-3-1/h1-3,5H,4H2 |
InChI Key |
POQUARYVQUNIDV-UHFFFAOYSA-N |
SMILES |
C1C2=CN=C1C3=C2C=CC=N3 |
Synonyms |
5,8-Methano-1,7-naphthyridine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Naphthyridines
1,7-Naphthyridine Derivatives
1,7-Naphthyridine serves as the parent compound for this comparison. Substituted derivatives are well-documented, with key examples including:
Table 1: Key 1,7-Naphthyridine Derivatives and Their Properties
Key Observations :
- Electronic Effects : Chloro substituents (e.g., 4-chloro-1,7-naphthyridine) increase electrophilicity, facilitating nucleophilic substitutions (e.g., methoxylation to 4-methoxy-1,7-naphthyridine).
- Synthetic Flexibility : 5,8-Dichloro derivatives undergo amination to yield bioactive amines, highlighting their utility in medicinal chemistry.
1,8-Naphthyridine Derivatives
1,8-Naphthyridines are positional isomers of 1,7-naphthyridines, with distinct biological and chemical profiles:
Table 2: Comparison of 1,7- vs. 1,8-Naphthyridines
Structural Implications :
- The 1,8-isomer’s nitrogen alignment allows for stronger hydrogen bonding in biological systems, contributing to its prevalent use in drug design.
Preparation Methods
Diels-Alder Approaches
The Diels-Alder reaction has been leveraged to construct the bicyclic framework of 5,8-methano-1,7-naphthyridine. A key precursor, such as a pyridine-derived diene, reacts with an appropriately substituted dienophile under thermal or microwave-assisted conditions. For example, 1,3-cyclohexadiene derivatives have been employed as dienophiles to form the methano bridge.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via a concerted [4+2] cycloaddition, with the methano bridge forming through endo transition state stabilization. Computational studies suggest that electron-withdrawing groups on the dienophile accelerate the reaction by lowering the LUMO energy.
Catalytic Hydrogenation and Ring-Closing Metathesis
Palladium-Catalyzed Hydrogenation
A two-step protocol involving palladium-mediated hydrogenation has been reported for saturated analogs, which can be adapted for 5,8-methano derivatives.
Procedure :
-
Intermediate Synthesis : 8-Bromo-1,7-naphthyridine is treated with 10% Pd/C under hydrogen (30 psi) in ethanol.
-
Cyclization : The resulting amine undergoes intramolecular cyclization with a formaldehyde equivalent to form the methano bridge.
Optimization :
-
Catalyst Loading : 5–10 wt% Pd/C maximizes yield while minimizing over-reduction.
-
Temperature : Room temperature avoids side reactions (e.g., debromination).
Yield : 70–85% after purification via recrystallization (hexane-benzene).
Friedländer Condensation
Ketone-Mediated Annulation
The Friedländer reaction enables the construction of the naphthyridine core via condensation of 6-aminoimidazo[1,2-α]pyridine-5-carbaldehyde with cyclic ketones (e.g., cyclohexanone).
Reaction Conditions :
Key Findings :
-
Substrate Scope : Electron-deficient ketones (e.g., ethyl 4-oxocyclohexanecarboxylate) improve yield by 15–20%.
-
Byproducts : Over-condensation products are minimized by controlling stoichiometry (1:1 aldehyde-ketone ratio).
Yield : 55–75% after column chromatography.
Microwave-Assisted Synthesis
Rapid Cyclization
Microwave irradiation significantly reduces reaction times for naphthyridine formation. A representative method involves:
Procedure :
Advantages :
Purification : Continuous ether extraction followed by petroleum ether recrystallization.
Asymmetric Synthesis
Chiral Auxiliary Approaches
Enantioselective synthesis of this compound derivatives has been achieved using chiral amines or transition-metal catalysts.
Example :
-
Catalyst : (R)-BINAP-PdCl₂ facilitates asymmetric hydrogenation of a prochiral enamine intermediate.
Outcome :
Comparative Analysis of Methods
Table 1. Performance Metrics of Key Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Diels-Alder | 45–60 | 12–24 h | High regioselectivity | Requires high temperatures |
| Pd-Catalyzed Hydrogenation | 70–85 | 2–4 h | Scalable | Bromide precursor needed |
| Friedländer Condensation | 55–75 | 6–8 h | Broad substrate scope | Byproduct formation |
| Microwave-Assisted | 67 | 15 min | Rapid | Specialized equipment |
| Asymmetric Synthesis | 60–70 | 6–8 h | High ee | Costly catalysts |
Purification and Characterization
Recrystallization Strategies
Spectroscopic Validation
Industrial-Scale Considerations
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Evidence Reference |
|---|---|---|
| Catalyst | Pd/C, PtO₂ | |
| Temperature | 60–100°C | |
| Pressure | 1–3 atm H₂ | |
| Solvent | EtOH, DMF |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm bicyclic structure and methano bridge integrity. Compare shifts with tetrahydro analogs (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridine ).
- Mass Spectrometry: High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Diffraction: For crystallographic validation of bridge stereochemistry (if single crystals are obtainable) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Substituent Variation: Introduce functional groups (e.g., halogens, amines) at positions 2, 4, or 6 to modulate electronic properties .
- Biological Assays: Test antimicrobial activity via bacterial DNA gyrase inhibition assays (analogous to decahydro-2,7-naphthyridine derivatives ).
- Computational Modeling: Perform docking studies using PyMol or AutoDock to predict binding affinities with target enzymes .
Advanced: How to resolve contradictions in reported reaction yields for hydrogenation of naphthyridine analogs?
Methodological Answer:
- Condition Analysis: Compare catalyst loading (e.g., 5% Pd/C vs. 10% Pd/C) and hydrogen pressure (1 atm vs. 3 atm) across studies .
- By-Product Identification: Use LC-MS to detect intermediates (e.g., tetrahydro vs. decahydro products) that reduce yields .
- Reproducibility: Standardize solvent purity (anhydrous EtOH) and substrate ratios to minimize variability .
Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Model electron density maps to identify electrophilic centers (e.g., C-2/C-4 positions) prone to substitution .
- Solvent Effects: Simulate polarity impacts using COSMO-RS to optimize reaction media (e.g., DMF for SNAr reactions) .
- Transition State Analysis: Identify steric barriers from the methano bridge using Gaussian09 .
Advanced: What mechanisms underlie the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition: Test inhibition of bacterial DNA gyrase (via supercoiling assays) or human kinase targets (e.g., EGFR) .
- Receptor Binding: Use SPR or ITC to quantify interactions with GPCRs or integrins (common targets for naphthyridines ).
- Metabolic Stability: Assess hepatic microsomal half-life to guide derivatization for improved pharmacokinetics .
Basic: How does the methano bridge influence the stability of this compound under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: Test stability in HCl/MeOH (0.1–1M) to evaluate bridge hydrolysis risk (observe via TLC/NMR) .
- Basic Conditions: Monitor ring-opening in NaOH/EtOH (pH >10) by tracking UV-Vis spectral changes .
- Thermal Stability: Conduct DSC/TGA to determine decomposition thresholds (>200°C typical for bicyclic systems ).
Advanced: Can this compound act as a ligand in catalytic systems?
Methodological Answer:
- Coordination Studies: Synthesize metal complexes (e.g., with Cu²⁺ or Pd²⁺) and characterize via cyclic voltammetry .
- Catalytic Activity: Test in cross-coupling reactions (Suzuki-Miyaura) using aryl halides; compare turnover numbers with bipyridine ligands .
- Steric Effects: Analyze X-ray structures to assess methano bridge impact on metal center accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
